Solid-Phase Peptide Coupling: AMIA Successfully Incorporates as an Unnatural β-Amino Acid into Three Distinct Model Peptidyl Resins
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) was evaluated as a novel unnatural β-amino acid for Fmoc-SPPS. Using 3 equivalents AMIA with HATU (3 eq) and DIPEA (6 eq) under ultrasonic agitation (3 × 15 min), complete coupling was achieved to H-GGGG-RINK and H-EAAA-RINK resins, confirmed by LC-MS/MS with no residual unmodified peptide detected . For the sterically demanding H-PPPP-RINK resin, both modified (m/z 530.276 [M+H]⁺, RT 10.90 min) and unmodified peptide (m/z 406.249, RT 10.38 min) were observed, indicating partial conversion under identical conditions . Subsequent acylation of the AMIA amino group (coupling Fmoc-Ala-OH to H-AMIA-PPPP-RINK) required six repeat coupling cycles with ultrasonic agitation, reflecting the reduced nucleophilicity of the isoxazole-embedded amino group .
| Evidence Dimension | Peptide coupling efficiency on solid-phase resin (model peptide sequences) |
|---|---|
| Target Compound Data | AMIA (3 eq, HATU/DIPEA, 3 × 15 min ultrasonic): 100% conversion on H-GGGG-RINK and H-EAAA-RINK; partial conversion on H-PPPP-RINK. Fmoc-Ala-OH coupling to H-AMIA-PPPP-RINK: requires 6 cycles for completion. |
| Comparator Or Baseline | Standard Fmoc-α-amino acids (e.g., Fmoc-Ala-OH) typically achieve full coupling in 1–2 cycles under identical HATU/DIPEA conditions on these resins. |
| Quantified Difference | AMIA couples to standard sequences (GGGG, EAAA) in 3 coupling cycles; coupling to proline-rich sequence (PPPP) is incomplete; reverse-direction acylation of AMIA’s amino group requires 6 cycles vs. 1–2 for standard Fmoc-amino acids. |
| Conditions | Fmoc-SPPS on Rink Amide MBHA resin; coupling: AMIA (3 eq), HATU (3 eq), DIPEA (6 eq), DMF, ultrasonic agitation 3 × 15 min, RT; cleavage: TFA/H₂O/TIS (95:2.5:2.5), 2 h. LC-MS/MS characterization. |
Why This Matters
This is the only published demonstration that 5-amino-3-methylisoxazole-4-carboxylic acid can function as a directly couplable β-amino acid in standard SPPS, enabling synthesis of isoxazole-containing α/β-mixed peptides without requiring bespoke linkers or post-synthetic modification.
- [1] Bąchor U, Lizak A, Bąchor R, Mączyński M. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5612. doi:10.3390/molecules27175612. Figures 2–8; Section 2.1–2.4. View Source
